

CNX-774: A Technical Guide to its Covalent Inhibitory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CNX-774	
Cat. No.:	B611970	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNX-774 is a small molecule inhibitor that has garnered significant interest in the fields of oncology and immunology. Initially developed as a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, its therapeutic potential has expanded with the discovery of its inhibitory effects on the equilibrative nucleoside transporter 1 (ENT1). This dual-target profile underscores the complexity and potential of **CNX-774** in various therapeutic contexts. This technical guide provides an in-depth analysis of **CNX-774**'s mechanism of action, focusing on its nature as a covalent inhibitor, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

CNX-774 is unequivocally a covalent inhibitor of BTK. Its mechanism of action involves the formation of an irreversible covalent bond with a specific cysteine residue within the ATP-binding site of the BTK enzyme. This targeted covalent modification leads to the sustained inactivation of BTK, thereby blocking its downstream signaling pathways that are crucial for B-cell proliferation, differentiation, and survival.



The key to this covalent interaction is the presence of an electrophilic Michael acceptor group within the chemical structure of **CNX-774**. This group is specifically designed to react with the nucleophilic thiol side chain of Cysteine 481 (Cys481) in the BTK active site. The formation of this covalent bond effectively and permanently occupies the ATP-binding pocket, preventing the natural substrate from binding and thus inhibiting the kinase activity of BTK.

Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1)

More recent research has unveiled a novel and significant activity of **CNX-774** as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This off-target activity has been shown to be independent of its BTK inhibition and is the basis for its synergistic anticancer effects when combined with dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer models. [1][2][3][4]

The prevailing hypothesis, supported by the presence of the same Michael acceptor group responsible for BTK inhibition, is that **CNX-774** also acts as a covalent inhibitor of ENT1.[1] Structural studies of human ENT1 have identified several cysteine residues that could potentially serve as targets for such a covalent interaction.[1] While the precise molecular interactions are still under investigation, the current evidence strongly suggests that **CNX-774**'s inhibition of ENT1 is likely mediated by the formation of a covalent bond, leading to the blockade of nucleoside transport across the cell membrane.[1]

Quantitative Data on CNX-774 Inhibition

The following table summarizes the available quantitative data on the inhibitory potency of **CNX-774** against its molecular targets.



Target	Parameter	Value	Cell Line/System	Reference
ВТК	IC50	< 1 nM	Biochemical Assay	[5]
IC50	1-10 nM	Cellular Assay (Ramos cells)	[6]	
ENT1	Uridine Uptake Inhibition	Significant at 2µM	S2-013 cells	[1]

Note: A precise IC50 value for ENT1 inhibition by **CNX-774** is not explicitly stated in the reviewed literature, but significant inhibition of uridine uptake has been demonstrated at a concentration of 2μ M.[1]

Experimental Protocols BTK Kinase Activity Assay (In Vitro)

This protocol is a generalized method for determining the in vitro potency of a covalent BTK inhibitor like **CNX-774**.

Objective: To measure the half-maximal inhibitory concentration (IC50) of **CNX-774** against BTK.

Materials:

- Recombinant human BTK enzyme
- Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[6]
- ATP
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- CNX-774 (in DMSO)



- ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
- 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of CNX-774 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Dilute the BTK enzyme and substrate peptide in kinase buffer to their optimal concentrations, as determined by initial titration experiments.
- Reaction Setup: In a 384-well plate, add the following in order:
 - 1 μl of diluted CNX-774 or DMSO (vehicle control).
 - 2 μl of diluted BTK enzyme.
 - Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
 - Initiate the kinase reaction by adding 2 μl of the ATP/substrate mixture.
- Kinase Reaction: Incubate the reaction mixture for 60 minutes at room temperature.
- ADP Detection:
 - Add 5 μl of ADP-Glo[™] Reagent to stop the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes at room temperature.
 - Add 10 μl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each CNX-774 concentration
 relative to the DMSO control. Plot the percent inhibition against the logarithm of the CNX-774



concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ENT1-Mediated Uridine Uptake Assay (Cell-Based)

This protocol outlines a method to assess the inhibitory effect of **CNX-774** on ENT1 function by measuring the uptake of radiolabeled uridine in cells.

Objective: To determine the effect of **CNX-774** on the rate of uridine uptake by cells expressing ENT1.

Materials:

- Human cancer cell line expressing ENT1 (e.g., S2-013 pancreatic cancer cells)
- Cell culture medium and supplements
- **CNX-774** (in DMSO)
- [3H]-Uridine (radiolabeled)
- Unlabeled uridine
- Sodium-free transport buffer (e.g., containing N-methyl-D-glucamine)
- Lysis buffer
- · Scintillation fluid and counter
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Incubation: Treat the cells with various concentrations of CNX-774 or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).

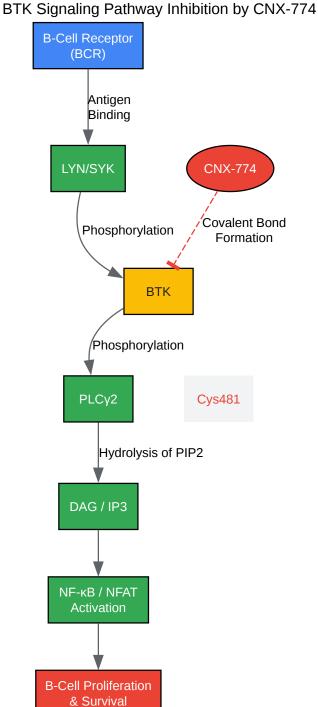


• Uptake Initiation:

- Wash the cells with the sodium-free transport buffer.
- Add the transport buffer containing a mixture of [3H]-uridine and a low concentration of unlabeled uridine to initiate the uptake.
- Uptake Termination: After a short incubation period (e.g., 5-15 minutes), rapidly terminate the
 uptake by washing the cells multiple times with ice-cold transport buffer containing a high
 concentration of unlabeled uridine to remove extracellular [3H]-uridine.
- · Cell Lysis and Scintillation Counting:
 - Lyse the cells with a suitable lysis buffer.
 - Transfer the cell lysate to a scintillation vial containing scintillation fluid.
 - Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Normalize the CPM values to the protein concentration of each well.
 - Calculate the percentage of inhibition of uridine uptake for each CNX-774 concentration compared to the DMSO control.
 - Plot the percentage of inhibition against the CNX-774 concentration to determine its inhibitory profile.

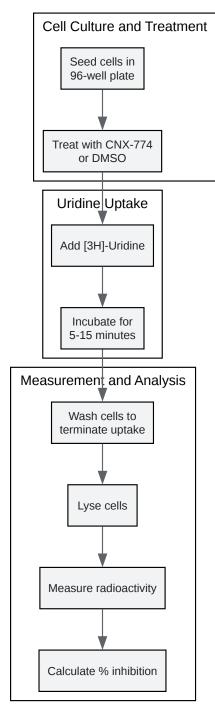
Visualizations







Experimental Workflow for ENT1 Inhibition Assay



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ENT1 blockade by CNX-774 overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENT1 blockade by CNX-774 overcomes resistance to DHODH inhibition in pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. A semi-quantitative translational pharmacology analysis to understand the relationship between in vitro ENT1 inhibition and the clinical incidence of dyspnoea and bronchospasm PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- To cite this document: BenchChem. [CNX-774: A Technical Guide to its Covalent Inhibitory Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611970#is-cnx-774-a-covalent-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com